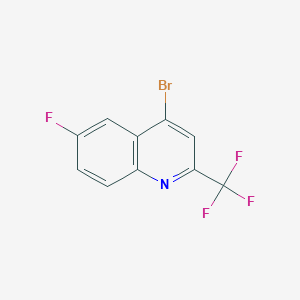

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline

Descripción general

Descripción

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H4BrF4N It is a derivative of quinoline, a heterocyclic aromatic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-4-bromo-6-fluorobenzotrifluoride.

Cyclization: The key step involves cyclization reactions to form the quinoline ring. This can be achieved through various methods, including the Pfitzinger reaction or Skraup synthesis.

Halogenation: Introduction of the bromine and fluorine atoms is achieved through halogenation reactions using reagents like bromine and fluorine gas or their derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization and halogenation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and fluorine positions. Common reagents include sodium methoxide and potassium tert-butoxide.

Cross-Coupling Reactions: It participates in Suzuki-Miyaura and Heck coupling reactions, forming carbon-carbon bonds with various aryl and alkyl groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are used under mild conditions.

Heck Coupling: Palladium catalysts and olefins are employed, often with bases like triethylamine.

Major Products:

Substituted Quinoline Derivatives:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline has demonstrated potential as a pharmaceutical agent. Its applications include:

- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. Notably, it interacts with cytochrome P450 enzymes, which play a critical role in drug metabolism.

- Antimicrobial Activity : In vitro studies indicate significant antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics like chloramphenicol.

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Antiviral Activity

Research has also indicated that this compound exhibits potential antiviral properties. It can inhibit viral replication in specific cell lines, suggesting its utility in developing antiviral therapies.

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Variations in substitution patterns on the quinoline ring can lead to different levels of biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy.

Case Studies

Several case studies exemplify the applications of this compound:

- Antimicrobial Evaluation : A study evaluated a series of trifluoromethyl-substituted quinolones against various bacterial strains, demonstrating significant antimicrobial activity, particularly against resistant strains.

- Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed alterations in metabolic pathways that could affect drug metabolism and efficacy in vivo.

Industrial Applications

In addition to its medicinal applications, this compound is utilized in industrial chemistry for producing specialty chemicals and materials. These include liquid crystals and dyes due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline depends on its specific application:

Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Binding: It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Comparación Con Compuestos Similares

- 4-Bromo-2-(trifluoromethyl)quinoline

- 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline

- 4-Bromo-6-methoxy-2-(trifluoromethyl)quinoline

Comparison:

- Unique Properties: The presence of both bromine and fluorine atoms, along with the trifluoromethyl group, makes 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline unique in terms of its reactivity and potential applications.

- Chemical Reactivity: Compared to its analogs, this compound exhibits distinct reactivity patterns in substitution and coupling reactions, making it valuable for specific synthetic applications.

Actividad Biológica

4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline is a halogenated quinoline derivative notable for its unique molecular structure, characterized by the presence of bromine, fluorine, and a trifluoromethyl group. Its molecular formula is . This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities and potential applications in drug discovery.

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound inhibits specific enzymes by binding to their active sites, thereby blocking substrate access. Notably, it interacts with cytochrome P450 enzymes, which are critical for drug metabolism.

- Receptor Binding : It may act as a ligand for certain receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that this compound is effective against various bacterial strains, including Gram-positive bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest comparable efficacy to standard antibiotics like chloramphenicol .

| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 50 | Chloramphenicol | 50 |

| Pseudomonas aeruginosa | 50 | Ampicillin | 25 |

Antiviral Activity

In addition to its antibacterial properties, this compound has shown potential antiviral activity. Studies have indicated that it can inhibit viral replication in specific cell lines, suggesting its utility in developing antiviral therapies .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, which is crucial for membrane permeability and interaction with biological targets. Variations in substitution patterns on the quinoline ring can lead to different levels of biological activity, highlighting the importance of SAR studies in optimizing therapeutic efficacy .

Case Studies

- Antimicrobial Evaluation : A study evaluated a series of trifluoromethyl-substituted quinolones, including this compound, against various bacterial strains. The results demonstrated significant antimicrobial activity, particularly against resistant strains .

- Enzyme Interaction Studies : Research focused on the interaction of this compound with cytochrome P450 enzymes revealed that it could alter metabolic pathways, affecting drug metabolism and efficacy in vivo.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is metabolized primarily in the liver through phase I and phase II reactions. Its metabolites are excreted via the kidneys. Understanding its pharmacokinetics is essential for predicting its behavior in biological systems and optimizing dosing regimens for therapeutic use .

Propiedades

IUPAC Name |

4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrF4N/c11-7-4-9(10(13,14)15)16-8-2-1-5(12)3-6(7)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMZGVHLYCHYQEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=CC(=N2)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40301346 | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31009-33-3 | |

| Record name | 31009-33-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142533 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40301346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline a valuable building block in organic synthesis?

A1: This specific quinoline derivative possesses a unique arrangement of halogen substituents, making it a versatile starting material for further functionalization. The research paper highlights its use in "regiochemically exhaustive functionalization reactions." [] This means that researchers can selectively replace specific halogen atoms (bromine and fluorine) with other chemical groups, ultimately leading to a diverse range of novel compounds.

Q2: What is the significance of using trimethylsilyl groups and iodine atoms in reactions with this compound?

A2: The research paper by [] indicates that trimethylsilyl groups and iodine atoms serve as crucial "protective groups" during synthesis. These groups temporarily replace specific hydrogen atoms on the quinoline ring, allowing for controlled reactions with organolithium reagents. Importantly, these protecting groups can be easily removed without affecting the bromine atom at the 4-position, which remains available for further transformations. This strategy grants chemists precise control over the molecule's reactivity and enables the creation of complex structures.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.